![molecular formula C16H18FN7 B2505182 3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine CAS No. 899730-03-1](/img/structure/B2505182.png)
3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine is a derivative of triazolopyrimidine, which is a class of heterocyclic compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazolopyrimidine derivatives and their synthesis. For instance, the first paper describes the synthesis of a related compound, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, which shares the triazolopyrimidine core with the compound of interest .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the reaction of various precursors under controlled conditions. In the first paper, the authors describe the preparation of a triazolopyrimidine derivative by heating a pyrazolopyrimidine precursor with diethyl malonate under reflux . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the ethyl, fluorophenyl, and piperazinyl groups.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. The structure of these compounds is typically confirmed using techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as mentioned in the first paper . These techniques would also be relevant for analyzing the molecular structure of 3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine.
Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidine derivatives can vary widely depending on the substituents present on the core structure. The papers provided do not detail specific reactions for the compound of interest, but the synthesis methods described suggest that these compounds can participate in nucleophilic substitution reactions, as well as reactions involving the addition of various nucleophiles to the triazolopyrimidine core .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure. The second paper discusses an additive with a low melting point, broad liquid range temperature, high thermal stability, and good solubility in water, which could be relevant for the synthesis of triazolopyrimidine derivatives . These properties, along with the presence of functional groups such as the ethyl and piperazinyl groups, would affect the solubility, melting point, and thermal stability of the compound . However, specific physical and chemical properties for 3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine are not provided in the papers and would need to be determined experimentally.
科学的研究の応用
Synthesis and Biological Activity
A significant body of research has focused on the synthesis of triazolopyrimidine derivatives and exploring their biological activities. For instance, studies have demonstrated the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with potential antihypertensive activities, highlighting the importance of structural analogs in medicinal chemistry (Bayomi, S. M., et al., 1999). Similarly, research into the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has revealed compounds with potent 5-HT2 antagonist activity, which surpasses that of known antagonists in certain cases (Watanabe, Y., et al., 1992).
Antimicrobial and Antifungal Properties
Additionally, the antimicrobial and antifungal properties of triazolopyrimidine derivatives have been investigated, showing that certain compounds exhibit significant activity against various pathogens. For example, a study on new thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, found notable potency against fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Mabkhot, Y., et al., 2016).
Adenosine Receptor Antagonism
The exploration of adenosine A2a receptor antagonists has also utilized triazolopyrimidine cores, revealing that certain derivatives can be orally active in models of Parkinson's disease. This indicates the potential therapeutic applications of triazolopyrimidine derivatives in neurodegenerative disorders (Vu, C., et al., 2004).
Insecticidal Properties
Research on the insecticidal activity of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has included triazolopyrimidine derivatives, suggesting their potential use in agricultural pest control (Fadda, A., et al., 2017).
特性
IUPAC Name |
3-ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN7/c1-2-24-16-14(20-21-24)15(18-11-19-16)23-9-7-22(8-10-23)13-6-4-3-5-12(13)17/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEPKAAKZRAPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-7-[4-(2-fluorophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)
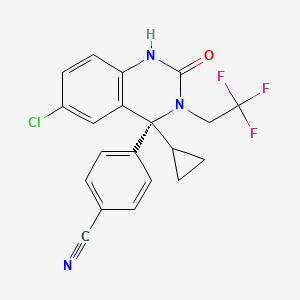


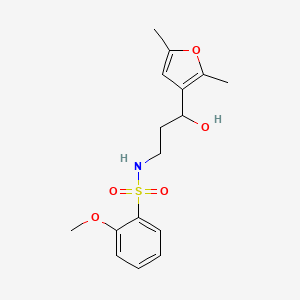
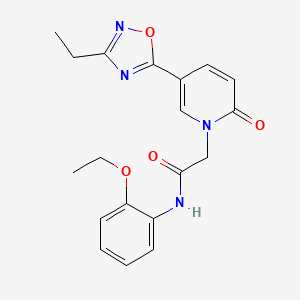
![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
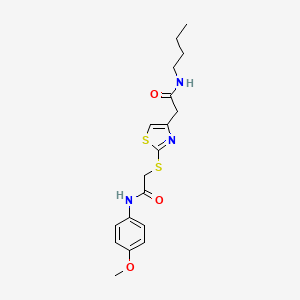
![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide](/img/structure/B2505116.png)
![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
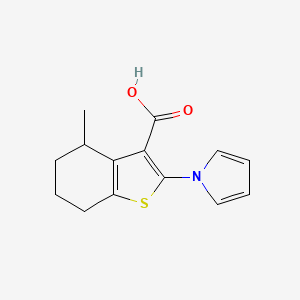
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)